N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: is a complex organic compound with potential applications in various scientific fields. Its structure includes a cyclohexyl group, a pyrimidinyl group, and a triazolyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds containing a pyrimidine nucleus, such as vu0507460-1, are widely distributed in nature and are known to have a broad range of biological activities .
Mode of Action
It is known that pyrimidines can mimic the structure of peptides and bind reversibly to proteins . This suggests that VU0507460-1 may interact with its targets by binding to them, thereby influencing their function.
Biochemical Pathways
Pyrimidines are reported as inhibitors for biological activities like antibacterial, antifungal, anticancer, and antiviral . This suggests that VU0507460-1 may affect multiple biochemical pathways related to these biological activities.
Result of Action
Given that pyrimidines are reported to have antibacterial, antifungal, anticancer, and antiviral activities , it can be inferred that VU0507460-1 may have similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The starting material, 4,6-diaminopyrimidine, undergoes a thiolation reaction to introduce a thiomethyl group.
Triazole Formation: The thiomethylated pyrimidine is then reacted with 4-methyl-4H-1,2,4-triazole to form the triazolyl intermediate.
Acetamide Formation: The triazolyl intermediate is further reacted with cyclohexylamine and acetic anhydride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thiomethyl group or to modify the triazole ring.
Substitution: The amino groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
N-cyclohexyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with similar compounds to highlight its uniqueness:
N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide: Similar structure but lacks the triazole ring.
N-(2-cyanophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide: Contains a phenyl group instead of a cyclohexyl group.
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide: Contains a dichlorophenyl group instead of a cyclohexyl group.
The presence of the triazole ring and the specific substitution pattern in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N8OS2/c1-24-13(8-26-15-20-11(17)7-12(18)21-15)22-23-16(24)27-9-14(25)19-10-5-3-2-4-6-10/h7,10H,2-6,8-9H2,1H3,(H,19,25)(H4,17,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREIQFUFPQTNNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CSC3=NC(=CC(=N3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N8OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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